

# 1H and 13C NMR spectral assignments for Methyl 3-(benzyloxy)-5-hydroxybenzoate

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## Compound of Interest

Compound Name: Methyl 3-(benzyloxy)-5-hydroxybenzoate

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An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds.<sup>[1][2][3]</sup> This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, including data presentation in tabular format, a thorough experimental protocol, and a logical workflow diagram for spectral assignment.

## Predicted 1H and 13C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei.<sup>[3][4]</sup> For **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, the substituent groups—a methyl ester, a hydroxyl group, and a benzyloxy group—on the aromatic ring each exert distinct electronic effects, influencing the chemical shifts of the protons and carbons. The predicted spectral data are summarized in the tables below.

Table 1: Predicted 1H NMR Spectral Assignments for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	7.20	t	~2.2	1H
H-4	6.85	t	~2.2	1H
H-6	7.05	t	~2.2	1H
-OCH <sub>3</sub>	3.85	s	N/A	3H
-OH	5.50	s (broad)	N/A	1H
-OCH <sub>2</sub> -Ph	5.10	s	N/A	2H
-C <sub>6</sub> H <sub>5</sub> (benzyl)	7.30-7.45	m	N/A	5H

Table 2: Predicted <sup>13</sup>C NMR Spectral Assignments for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	132.0
C-2	108.5
C-3	159.5
C-4	107.0
C-5	158.0
C-6	109.0
C=O	166.5
-OCH <sub>3</sub>	52.5
-OCH <sub>2</sub> -Ph	70.5
C-ipso (benzyl)	136.5
C-ortho (benzyl)	128.0
C-meta (benzyl)	128.8
C-para (benzyl)	128.4

## Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for a small organic molecule like **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.[\[1\]](#)

### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Methyl 3-(benzyloxy)-5-hydroxybenzoate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical as its signal should not overlap with the analyte signals.[\[5\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta$  = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

## 2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

## 3. $^1\text{H}$ NMR Spectrum Acquisition:

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard pulse sequence (e.g., a  $30^\circ$  or  $90^\circ$  pulse).
- Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans).
- Set the relaxation delay (D1) to allow for full relaxation of the protons between scans (typically 1-5 seconds).

## 4. $^{13}\text{C}$ NMR Spectrum Acquisition:

- Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
- Use a standard pulse sequence with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
- A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope (e.g., 128 scans or more).
- A shorter relaxation delay can often be used (e.g., 2 seconds).

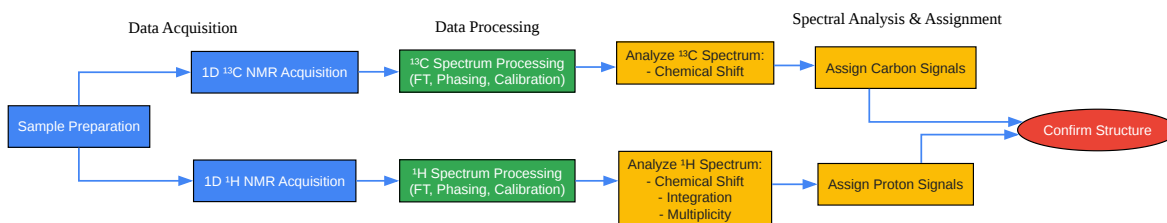
## 5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants in the  $^1\text{H}$  NMR spectrum to deduce proton connectivity.[4]

## Logical Workflow for NMR Spectral Assignment

The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.



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Caption: A logical workflow for NMR spectral assignment.

This guide provides a foundational understanding of the expected NMR spectral characteristics of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, a standardized protocol for data acquisition, and a clear workflow for the assignment process. This information is intended to support researchers in their efforts to accurately characterize and utilize this compound in various scientific and developmental applications.

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